molecular formula C7H11BF3KN2 B1404674 potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate CAS No. 1402242-84-5

potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

Cat. No. B1404674
M. Wt: 230.08 g/mol
InChI Key: TVYBIRRDVOVJPL-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .


Synthesis Analysis

Potassium trifluoroborates are used in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Scientific Research Applications

  • Petasis Borono-Mannich Multicomponent Reaction

    • Scientific Field: Organic Chemistry
    • Application Summary: Potassium trifluoroborate salts have been used in the Petasis borono-Mannich multicomponent reaction for the enantioselective synthesis of α-amino esters . This reaction is a powerful tool for the facile synthesis of α-amino esters, which are widely found in bioactive natural products and medicinal compounds .
    • Methods of Application: The reaction involves the use of simple aldehydes, amines, and boronic acid precursors . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .
    • Results: The implementation of this concept has led to the successful synthesis of optically active α-amino esters .
  • Suzuki-Miyaura Coupling

    • Scientific Field: Organic Chemistry
    • Application Summary: Organotrifluoroborates have been used extensively in Suzuki-Miyaura coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
    • Methods of Application: The reaction involves the cross-coupling of a wide range of (hetero)aryl, alkenyl, and alkynyl moieties .
    • Results: The reactions have been optimized and give good yields in most cases .
  • Epoxidation of C=C bonds

    • Scientific Field: Organic Chemistry
    • Application Summary: The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
    • Methods of Application: The reaction involves the use of unsaturated alkyl- or aryltrifluoroborates .
    • Results: The reaction proceeds with full conversion and selectivity .
  • Synthesis of Photonic Crystals

    • Scientific Field: Materials Science
    • Application Summary: Organotrifluoroborates are involved in the synthesis of photonic crystals .
    • Methods of Application: The specific methods of application are not mentioned in the source .
    • Results: The synthesis of photonic crystals is achieved .
  • Synthesis of Sensitizers for Dye-Sensitized Solar Cells

    • Scientific Field: Energy Science
    • Application Summary: Organotrifluoroborates are used in the synthesis of sensitizers for dye-sensitized solar cells .
    • Methods of Application: The specific methods of application are not mentioned in the source .
    • Results: The synthesis of sensitizers for dye-sensitized solar cells is achieved .
  • Mannich / Diastereoselective Hydroamination Reaction Sequence

    • Scientific Field: Organic Chemistry
    • Application Summary: Organotrifluoroborates are involved in the Mannich / diastereoselective hydroamination reaction sequence .
    • Methods of Application: The specific methods of application are not mentioned in the source .
    • Results: The Mannich / diastereoselective hydroamination reaction sequence is achieved .
  • As Precursors for Difluoroboranes

    • Scientific Field: Inorganic Chemistry
    • Application Summary: Potassium organotrifluoroborates can be used as precursors for difluoroboranes .
    • Methods of Application: The specific methods of application are not mentioned in the source .
    • Results: The synthesis of difluoroboranes is achieved .
  • Vinylating Agent in the Presence of Palladium Catalysts

    • Scientific Field: Organic Chemistry
    • Application Summary: Potassium vinyltrifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts .
    • Methods of Application: The reaction involves the use of potassium vinyltrifluoroborate and palladium catalysts .
    • Results: The vinylating reaction proceeds under relatively mild conditions .

Safety And Hazards

Potassium trifluoroborates can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Potassium trifluoroborates are expected to continue to be used in a wide range of chemical reactions due to their stability and versatility . They offer several advantages over other organoboron reagents, making them a valuable tool in chemical synthesis .

properties

IUPAC Name

potassium;(3-tert-butyl-1H-pyrazol-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3N2.K/c1-7(2,3)5-4-6(13-12-5)8(9,10)11;/h4H,1-3H3,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBIRRDVOVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

CAS RN

1402242-84-5
Record name potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

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